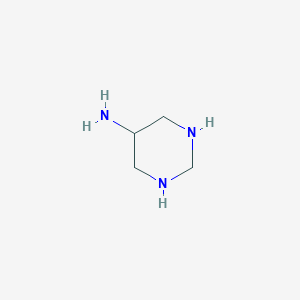
1,3-Diazinan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazinan-5-amine, also known as piperazine, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry. It has a six-membered ring containing two nitrogen atoms, which makes it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1,3-Diazinan-5-amine varies depending on its application. As an anthelmintic, it acts by paralyzing the worms' muscles, leading to their expulsion from the body. As an antipsychotic and anxiolytic agent, it acts by blocking the dopamine and serotonin receptors in the brain. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As an antiviral agent, it inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Piperazine has been shown to have a wide range of biochemical and physiological effects. It can cause nausea, vomiting, and diarrhea when used as an anthelmintic. As an antipsychotic and anxiolytic agent, it can cause sedation, dizziness, and dry mouth. As an anticancer agent, it can induce cell death and inhibit tumor growth. As an antiviral agent, it can inhibit viral replication and reduce the viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diazinan-5-amine in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, its use is limited by its potential toxicity and side effects, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of 1,3-Diazinan-5-amine. One area of research is the development of new synthetic methods for 1,3-Diazinan-5-amine derivatives. Another area is the investigation of its potential as an anticancer and antiviral agent, as well as its use in combination therapy with other drugs. Additionally, the study of its mechanism of action and its effects on different biological systems can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, 1,3-Diazinan-5-amine, or 1,3-Diazinan-5-amine, is a versatile molecule that has been widely used in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-Diazinan-5-amine can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
There are several methods for synthesizing 1,3-Diazinan-5-amine, including the reaction of ethylene diamine with ammonia, the reaction of ethylene oxide with ammonia, and the reaction of 1,2-dichloroethane with ammonia. The most commonly used method is the reaction of ethylene diamine with ammonia, which yields 1,3-Diazinan-5-amine as the main product.
Aplicaciones Científicas De Investigación
Piperazine has been extensively studied for its pharmacological properties, including its use as an anthelmintic, antipsychotic, and anxiolytic agent. It has also been investigated for its potential as an anticancer and antiviral agent. In addition, 1,3-Diazinan-5-amine has been used as a building block for the synthesis of various bioactive compounds.
Propiedades
Número CAS |
136104-90-0 |
|---|---|
Fórmula molecular |
C4H11N3 |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
1,3-diazinan-5-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2 |
Clave InChI |
BKXBSQULLDQCLC-UHFFFAOYSA-N |
SMILES |
C1C(CNCN1)N |
SMILES canónico |
C1C(CNCN1)N |
Sinónimos |
5-Pyrimidinamine,hexahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



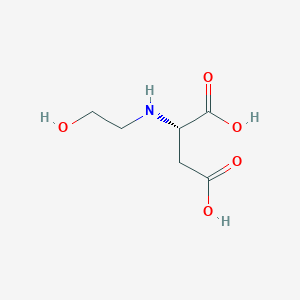
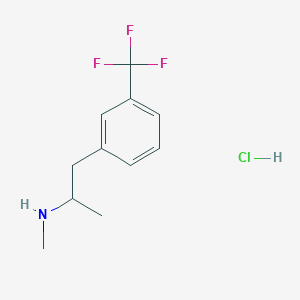
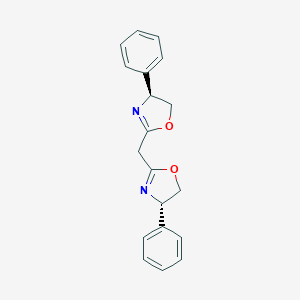



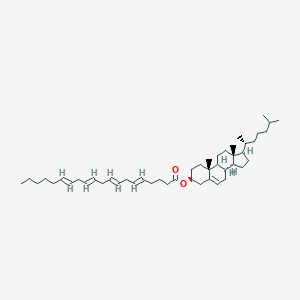

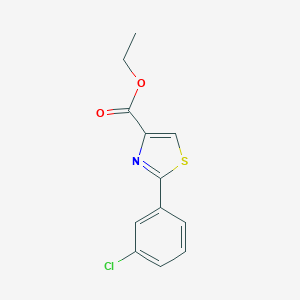
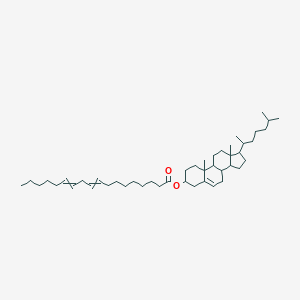
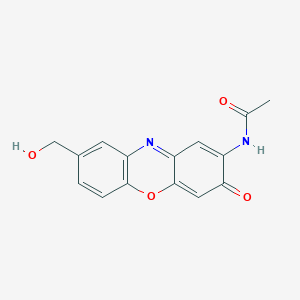
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

